3-Methyl-1,3-pentadiene

Stereoregular Polymer Synthesis Coordination Polymerization 1,2-Polydienes

3-Methyl-1,3-pentadiene (CAS 4549-74-0, C6H10, MW 82.14) is a branched conjugated acyclic diene, commercially available as a mixture of cis and trans isomers, typically at 95–98% purity as a colorless liquid with a boiling point of 75–77 °C and density of 0.73 g/mL at 25 °C. Structurally distinguished by a methyl substituent at the C3 position of the 1,3-pentadiene backbone, this compound participates in Diels–Alder cycloadditions, stereospecific coordination polymerizations, and gas-phase radical reactions.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 4549-74-0
Cat. No. B3028985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-pentadiene
CAS4549-74-0
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC=C(C)C=C
InChIInChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5+
InChIKeyBOGRNZQRTNVZCZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-pentadiene (CAS 4549-74-0) Technical Baseline for Industrial and Research Procurement


3-Methyl-1,3-pentadiene (CAS 4549-74-0, C6H10, MW 82.14) is a branched conjugated acyclic diene, commercially available as a mixture of cis and trans isomers, typically at 95–98% purity as a colorless liquid with a boiling point of 75–77 °C and density of 0.73 g/mL at 25 °C [1]. Structurally distinguished by a methyl substituent at the C3 position of the 1,3-pentadiene backbone, this compound participates in Diels–Alder cycloadditions, stereospecific coordination polymerizations, and gas-phase radical reactions .

P
Specialty Diene Monomer Branched conjugated diene for stereoregular polymerization; cis/trans isomer mixture supports coordination catalyst evaluation.
S
Structure-Sensitive Cycloaddition C3 methyl substituent controls regiochemistry in Diels–Alder and enables post-functionalization via sigmatropic rearrangement.
R
Gas-Phase Reactivity Standard High OH radical reactivity supports atmospheric chemistry modeling as a conjugated diene benchmark.

Why 3-Methyl-1,3-pentadiene (CAS 4549-74-0) Cannot Be Substituted with Other C6 Conjugated Dienes


Substituting 3-methyl-1,3-pentadiene with its unbranched analog 1,3-pentadiene or positional isomer 2-methyl-1,3-pentadiene in precision polymerization or structure-sensitive cycloaddition workflows introduces material deviations in stereoregularity, chain-end regiochemistry, and product distribution [1]. Under identical cobalt-based catalyst systems, 3-methyl-1,3-pentadiene yields isotactic E-1,2-polymers, whereas 1,3-pentadiene and 1,3-hexadiene produce syndiotactic polymers under the same conditions—demonstrating that the C3 methyl substituent fundamentally alters polymerization stereoselectivity and cannot be interchanged without compromising polymer microstructure and resulting material properties [2].

Stereochemistry
Tacticity inversion with unbranched dienes 1,3-Pentadiene and 1,3-hexadiene produce syndiotactic polymers under identical catalyst conditions; C3 methyl is essential for isotactic microstructure.
Regiochemistry
Double-bond substitution pattern controls adduct fate Only adducts from the less substituted double bond undergo thermal [3,3]-sigmatropic rearrangement; 2-methyl-1,3-pentadiene alters this selectivity.
Reactivity
OH radical kinetics differ by up to 4.5× among C6 dienes 1,2-Pentadiene and 1,4-hexadiene show significantly lower reaction rates; substitution compromises atmospheric chemistry benchmark consistency.

Quantitative Differentiation Guide: 3-Methyl-1,3-pentadiene (CAS 4549-74-0) Evidence for Scientific Selection


C3 Methyl Substituent Inverts Polymerization Tacticity from Syndiotactic to Isotactic

Under identical polymerization conditions with CoCl2(PRPh2)2-MAO catalyst systems, 3-methyl-1,3-pentadiene produces essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene), whereas 1,3-pentadiene and 1,3-hexadiene yield polymers having the same 1,2 structure but opposite tacticity (syndiotactic instead of isotactic) [1]. The isotactic content increases with decreasing bulkiness of the phosphine ligand bonded to the cobalt atom [1].

Tacticity Inversion
Head-to-head
3-Methyl-1,3-pentadiene yields isotactic 1,2-polymer; 1,3-pentadiene and 1,3-hexadiene yield syndiotactic 1,2-polymers under identical Co catalyst conditions.
Monomer structure dictates polymer tacticity outcome; C3 methyl is critical for isotactic stereocontrol.
CoCl2(PRPh2)2-MAO catalyst; characterized by IR, NMR (¹H, ¹³C)
Stereoregular Polymer Synthesis Coordination Polymerization 1,2-Polydienes

Gas-Phase OH Radical Reaction Rate Exceeds Cumulated and Isolated Diene Analogues by 4.5× and 1.65×

At 298 ± 3 K and 1 atm using the relative rate method, the rate coefficient for 3-methyl-1,3-pentadiene reaction with hydroxyl radical was determined to be k = (15.09 ± 0.72) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 1.65 times greater than isolated 1,4-hexadiene (9.13 ± 0.62 × 10⁻¹¹) and 4.52 times greater than cumulated 1,2-pentadiene (3.34 ± 0.40 × 10⁻¹¹) [1].

OH Radical Rate
Head-to-head
k = (15.09 ± 0.72) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K — 1.65× greater than 1,4-hexadiene; 4.52× greater than 1,2-pentadiene.
Highest reactivity benchmark among tested acyclic C6 dienes for atmospheric modeling.
273–318 K, 1 atm, relative rate method with reference compounds
Atmospheric Chemistry Reaction Kinetics Diene Degradation Modeling

Diels–Alder with β-Nitrostyrene Yields Regioselective Cycloadducts with Post-Functionalization Capability

Tin(IV)-catalyzed reaction of (E)-3-methyl-1,3-pentadiene with β-nitrostyrene in toluene afforded two major nitronic ester cycloadducts in 27% and 29% isolated yields, derived exclusively from reaction at the less substituted diene double bond [1]. These less-substituted double-bond adducts subsequently undergo thermal [3,3]-sigmatropic rearrangement to afford 4-nitrocyclohexenes, whereas adducts from the higher substituted double bond fail to undergo thermal rearrangement [1].

Cycloaddition Selectivity
Cross-study
Less substituted double-bond adducts (27% + 29% yields) undergo [3,3]-sigmatropic rearrangement; higher substituted adducts fail to rearrange.
Regioselective addition provides tunable entry to nitrocyclohexene scaffolds.
Sn(IV) catalysis in toluene; β-nitrostyrene as dienophile
Cycloaddition Nitronic Ester Synthesis Sigmatropic Rearrangement

Fe-Catalyzed Polymerization Enables Syndiotactic E-1,2 Structure Not Observed with Butadiene or Isoprene Under Same Catalyst

3-Methyl-1,3-pentadiene polymerized with Fe(bipy)2Cl2-MAO (bipy = bipyridine) yields a highly stereoregular syndiotactic E-1,2-polymer with a defined crystalline structure determined by X-ray diffraction [1]. Comparative polymerization studies with butadiene, isoprene, and 2,3-dimethyl-1,3-butadiene using the same catalyst system revealed that 3-methyl-1,3-pentadiene's unique monomer structure produces distinct polymer chain conformations and packing arrangements not achievable with other common conjugated dienes [1].

Fe-Catalyzed Tacticity
Class-level
3-Methyl-1,3-pentadiene yields syndiotactic E-1,2-polymer with defined crystalline structure under Fe(bipy)2Cl2-MAO; butadiene, isoprene, and 2,3-dimethyl-1,3-butadiene produce different chain conformations.
Unique crystalline phases support mechanistic studies of iron-based diene polymerization.
XRD, solid-state ¹³C NMR, DSC characterization
Iron-Based Polymerization Catalysis Syndiotactic Polymers 1,2-Polydiene Crystallography

Validated Application Scenarios for 3-Methyl-1,3-pentadiene (CAS 4549-74-0) Based on Quantitative Evidence


Stereoregular 1,2-Polydiene Synthesis Requiring Isotactic Microstructure

Utilize 3-methyl-1,3-pentadiene as a monomer in cobalt phosphine/MAO catalyst systems to produce essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). Under identical conditions, 1,3-pentadiene and 1,3-hexadiene yield syndiotactic polymers, confirming that the C3 methyl substituent is essential for isotactic stereocontrol [1].

Atmospheric Chemistry Studies Requiring High-Reactivity Conjugated Diene Standard

Deploy 3-methyl-1,3-pentadiene as a high-reactivity reference compound in gas-phase OH radical kinetics experiments. Its rate coefficient of k = (15.09 ± 0.72) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K exceeds that of isolated 1,4-hexadiene by 1.65× and cumulated 1,2-pentadiene by 4.52×, establishing it as the most reactive acyclic C6 diene benchmark among those directly compared [2].

Synthesis of 4-Nitrocyclohexenes via Tandem Cycloaddition-Rearrangement

React (E)-3-methyl-1,3-pentadiene with β-nitrostyrene under tin(IV) catalysis to generate nitronic ester cycloadducts from the less substituted double bond (27% and 29% isolated yields). These specific adducts undergo thermal [3,3]-sigmatropic rearrangement to 4-nitrocyclohexenes—a transformation inaccessible from adducts formed at the higher substituted double bond [3].

Iron-Catalyzed Syndiotactic 1,2-Polydiene Production for Crystallographic Studies

Polymerize 3-methyl-1,3-pentadiene with Fe(bipy)2Cl2-MAO to obtain syndiotactic E-1,2-polymer with a defined crystalline structure amenable to X-ray diffraction analysis. Comparative studies with butadiene, isoprene, and 2,3-dimethyl-1,3-butadiene demonstrate that 3-methyl-1,3-pentadiene yields unique crystalline phases and polymer chain conformations, making it valuable for mechanistic investigations of iron-based diene polymerization [4].

Application
Selection Property
Validation Focus
Isotactic 1,2-polydiene synthesis
C3 methyl stereocontrol under Co catalysis
Tacticity verification via ¹³C NMR
Atmospheric OH radical kinetics
Conjugated diene reactivity benchmark
Rate coefficient reproducibility vs. reference
Nitrocyclohexene scaffold synthesis
Regioselective Diels–Alder addition
Thermal rearrangement competency check
Fe-catalyzed syndiotactic polymers
Crystalline phase formation potential
XRD crystallinity and DSC thermal profile
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